molecular formula C10H14FN3S B2632706 4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine CAS No. 2034420-80-7

4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine

Cat. No. B2632706
CAS RN: 2034420-80-7
M. Wt: 227.3
InChI Key: GJLYSQDZEUTSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine” is a chemical compound with the molecular formula C10H14FN3S . It is used for research purposes.


Synthesis Analysis

The synthesis of related compounds such as 6-Ethyl-5-fluoropyrimidin-4-ol has been reported . An effective and simple method for the preparation of 6-ethyl-5-fluoropyrimidin-4-ol is reported. It used formamide instead of formamidine acetate. It is a new cyclization for the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol .


Molecular Structure Analysis

The molecular structure of “4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine” consists of 10 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 1 sulfur atom .

Scientific Research Applications

Mechanisms of Action and Therapeutic Potential

4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine is a compound that has not been directly studied; however, its core structure shares similarity with fluoropyrimidines, a class of compounds widely researched for their applications in cancer treatment. Fluoropyrimidines, such as 5-fluorouracil (5-FU) and capecitabine, are critical in the management of various cancers, including colorectal, breast, and gastric cancers. Their primary mechanism involves inhibiting thymidylate synthase, which is essential for DNA synthesis, thereby exerting anticancer effects.

Recent studies have re-evaluated the therapeutic roles of fluoropyrimidines, emphasizing their importance in colorectal cancer treatment. For example, raltitrexed, a specific thymidylate synthase inhibitor, has been suggested as a valuable alternative for patients with fluoropyrimidine-induced cardiotoxicity or significant cardiac disease history, highlighting the evolving therapeutic landscape of these compounds (Avallone et al., 2014).

Pharmacogenetics and Personalized Medicine

The pharmacogenetics of fluoropyrimidines has also been a significant area of research, focusing on individual variability in drug metabolism and toxicity. Studies on dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for fluoropyrimidine catabolism, have identified genetic polymorphisms that can affect drug toxicity and efficacy. This research supports personalized medicine approaches, suggesting that genetic testing for DPD activity could guide dosing and minimize toxicities for patients undergoing fluoropyrimidine-based therapy (Del Re et al., 2017).

Toxicity and Safety Profiles

Understanding the toxicity profiles of fluoropyrimidines has been crucial in improving patient outcomes. While effective, these drugs can cause severe adverse reactions, such as gastrointestinal and hematological toxicities, which often lead to treatment discontinuation. Research has focused on identifying mechanisms of toxicity and strategies to mitigate these effects, including the use of uridine triacetate as an antidote for life-threatening toxicities (Falvella et al., 2015).

Emerging Therapeutic Roles

Fluoropyrimidines continue to be integral in novel therapeutic strategies, including combination therapies with other chemotherapeutic agents or targeted therapies. The development of oral prodrugs like capecitabine has improved patient convenience and allowed for more flexible dosing schedules without compromising efficacy. Studies have explored the combination of fluoropyrimidines with other drugs, demonstrating promising results in the treatment of advanced colorectal and gastric cancers, reflecting their enduring relevance in cancer therapy (Malet-Martino & Martino, 2002).

properties

IUPAC Name

4-(6-ethyl-5-fluoropyrimidin-4-yl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3S/c1-2-8-9(11)10(13-7-12-8)14-3-5-15-6-4-14/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLYSQDZEUTSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCSCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine

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